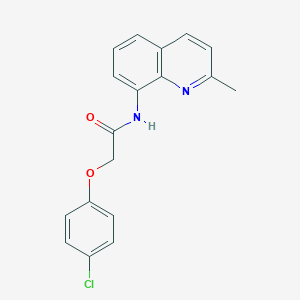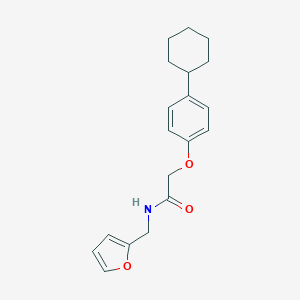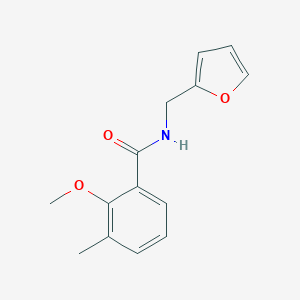
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide, also known as CQMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the production of inflammatory cytokines. 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide inhibits the production of inflammatory cytokines and reduces oxidative stress. Physiologically, 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacterial and fungal pathogens.
実験室実験の利点と制限
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has several advantages for lab experiments, including its high purity and stability. However, 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to study its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide and its potential toxicity at high doses.
In conclusion, 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide is a promising compound for scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide as a therapeutic agent.
合成法
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has been synthesized using various methods, including the reaction of 4-chlorophenol with 2-methyl-8-quinolinecarboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 2-methyl-8-quinolinecarboxylic acid with 4-chlorophenacyl bromide in the presence of triethylamine, followed by acetylation with acetic anhydride. Both methods have been reported to yield high purity 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide.
科学的研究の応用
2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide inhibits the production of inflammatory cytokines and reduces inflammation in animal models of arthritis. 2-(4-chlorophenoxy)-N-(2-methyl-8-quinolinyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal pathogens.
特性
分子式 |
C18H15ClN2O2 |
|---|---|
分子量 |
326.8 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-5-6-13-3-2-4-16(18(13)20-12)21-17(22)11-23-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3,(H,21,22) |
InChIキー |
ZGXIOPPYBHFAFI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=C(C=C3)Cl)C=C1 |
正規SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=C(C=C3)Cl)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B243999.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)
![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)


![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)